molecular formula C16H20ClN B2616208 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride CAS No. 2445792-24-3

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride

Cat. No.: B2616208
CAS No.: 2445792-24-3
M. Wt: 261.79
InChI Key: HIOZZGWETBDHKN-UHFFFAOYSA-N
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Description

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H16ClN It is a hydrochloride salt form of a substituted phenylpropan-2-amine, which is structurally related to amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and conversion rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced biocatalytic approaches, such as transaminase-mediated synthesis, can also be scaled up for industrial applications, providing a sustainable and efficient production method.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted phenylpropan-2-amine derivatives.

Scientific Research Applications

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride involves its interaction with molecular targets and pathways in the body. It may act as a neurotransmitter or modulator, affecting the release and uptake of neurotransmitters such as dopamine and norepinephrine. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride can be compared with other similar compounds, such as methiopropamine and phenylacetone . These compounds share structural similarities but differ in their chemical properties, biological activity, and applications. For example, methiopropamine is a norepinephrine-dopamine reuptake inhibitor, while phenylacetone is used in the synthesis of amphetamines. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(2-methylphenyl)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2,3)17;/h4-11H,17H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOZZGWETBDHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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